molecular formula C17H14N2O3S2 B2949899 N-(4-(methylthio)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 942002-53-1

N-(4-(methylthio)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

Cat. No.: B2949899
CAS No.: 942002-53-1
M. Wt: 358.43
InChI Key: OYSVPEWXMIUVDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(Methylthio)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide (CAS Number: 942002-55-3) is a chemical compound of significant interest in medicinal chemistry and biological research. With a molecular formula of C17H14N2O3S2 and a molecular weight of 358.43 g/mol, this reagent features a unique hybrid structure combining a 2,3-dihydrobenzo[1,4]dioxine ring system with a 4-(methylthio)benzothiazole moiety . This compound is intended for research applications only and is not approved for human, veterinary, or diagnostic use. Research Applications and Potential: The core structure of this compound is closely related to several pharmacologically active scaffolds. Notably, benzo[d]thiazole derivatives bearing the 2,3-dihydrobenzo[b][1,4]dioxine unit have demonstrated promising activity as quorum-sensing inhibitors (QSI) in microbiological research. Such compounds can potently inhibit the LasB system in Pseudomonas aeruginosa and disrupt biofilm formation without exhibiting bactericidal effects, presenting a novel approach to tackling bacterial virulence and antibiotic resistance . Furthermore, the 2,3-dihydrobenzo[1,4]dioxine scaffold is recognized in kinase research, as similar structures have been developed into potent and selective inhibitors of c-Jun N-terminal kinase (JNK), which is a target in studies for type 2 diabetes and inflammatory diseases . Compound Characteristics: Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules, or as a standard in analytical and bioassay development. Its structure makes it a valuable template for probing biological pathways and for structure-activity relationship (SAR) studies in drug discovery campaigns. The synthetic route for related benzothiazole compounds has been established, allowing for efficient library production .

Properties

IUPAC Name

N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S2/c1-23-13-3-2-4-14-15(13)18-17(24-14)19-16(20)10-5-6-11-12(9-10)22-8-7-21-11/h2-6,9H,7-8H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSVPEWXMIUVDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(methylthio)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the existing literature on its biological activity, including its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₅H₁₅N₃O₃S
  • Molecular Weight : 305.36 g/mol
  • IUPAC Name : this compound

Cytotoxicity

Research has indicated that derivatives of benzothiazole compounds, including the target compound, exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have reported IC₅₀ values (the concentration required to inhibit cell growth by 50%) ranging from 3.58 to 15.36 μM against different cancer types .

The mechanisms through which this compound exerts its cytotoxic effects include:

  • Inhibition of Key Kinases : The compound has shown inhibitory activity against various kinases involved in cancer progression. For example, it has demonstrated IC₅₀ values similar to known inhibitors like sorafenib against BRAF and VEGFR-2 enzymes .
  • Induction of Apoptosis : The compound triggers programmed cell death (apoptosis) in cancer cells. In one study, treatment with a related benzothiazole derivative led to a significant increase in apoptotic cells compared to untreated controls .

In Vitro Studies

A series of in vitro studies have evaluated the biological activity of the compound on human tumor cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The findings include:

CompoundCell LineIC₅₀ (μM)Mechanism
N-(4-(methylthio)benzo[d]thiazol-2-yl)-...MCF-710.5Apoptosis induction
N-(4-(methylthio)benzo[d]thiazol-2-yl)-...HCT-11612.3Kinase inhibition

These results indicate promising cytotoxic effects that warrant further investigation into their therapeutic potential.

Animal Studies

While in vitro studies provide valuable insights, animal models are crucial for assessing the efficacy and safety of the compound in vivo. Current literature lacks extensive animal studies specifically targeting this compound; however, related benzothiazole derivatives have shown favorable outcomes in preclinical trials.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Modifications on the Benzothiazole Ring

Substituent Effects on Proteasome Inhibition
  • Methylthio (-SMe) vs. Chloro (-Cl): The methylthio group in the target compound contrasts with chloro-substituted analogs like N-(4-chlorophenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide (Compound 19, ). The latter exhibits lower immunoproteasome inhibition (β1i: 3%, β5i: 5%) compared to benzothiazole derivatives with electron-rich substituents. The methylthio group’s electron-donating nature may enhance binding to catalytic sites, as seen in N-(benzo[d][1,3]dioxol-5-ylmethyl)benzo[d]thiazole-2-carboxamide (Compound 20, ), which shows higher β5i inhibition (36%) due to improved hydrophobic interactions .
Amino and Morpholine Substituents
  • Morpholinopropyl and Dimethylaminopropyl Groups: Derivatives such as N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride () and N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride () incorporate tertiary amine chains. These groups enhance solubility and bioavailability, critical for pharmacokinetic optimization in drug candidates .

Variations in the Dihydrodioxine Moiety

Carboxamide Linkage vs. Acetamide
  • Carboxamide vs. Acetamide:
    The carboxamide bridge in the target compound contrasts with acetamide-linked analogs like N-benzyl-2-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)acetamide (Compound 22, ), which shows moderate β1i/β5i inhibition (31%/32%). The carboxamide group likely provides stronger hydrogen-bonding interactions with target proteins, improving potency .
Functionalization with Thiazole and Triazole
  • Thiazole and Triazole Hybrids: Compounds such as 4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one () and N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide () demonstrate that introducing thiazole or triazole rings augments π-π stacking and enzymatic selectivity, though at the cost of increased molecular weight .

Pharmacological Activity and Selectivity

Immunoproteasome Inhibition
Compound Name β1i Inhibition β5i Inhibition Reference
Target Compound (Methylthio derivative) Data Unavailable Data Unavailable -
N-(benzo[d][1,3]dioxol-5-ylmethyl)benzothiazole-2-carboxamide 25% 36%
N-(4-chlorophenethyl)-dihydrodioxine-carboxamide 3% 5%

Note: The target compound’s methylthio group is hypothesized to outperform chloro analogs based on electronic and steric profiles .

Kinase Inhibition (CDK9)
  • Cyclopentylamino vs. Methylsulfonyl: In CDK9 inhibitors like N-(2-(cyclopentylamino)-5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)thiazol-4-yl)acetamide (Compound 17a, ), replacing methylsulfonyl with cyclopentylamine improved selectivity by 10-fold, suggesting that bulky substituents on the benzothiazole ring enhance target specificity .

Q & A

Basic: What are the recommended synthetic routes for N-(4-(methylthio)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide?

Methodological Answer:
Synthesis typically involves coupling the benzo[d]thiazole and dihydrobenzo[b][1,4]dioxine moieties using carbodiimide-based reagents (e.g., EDCI) with catalytic HOBt to activate the carboxyl group. Solvent choice (e.g., DMF or acetonitrile) and reflux conditions (1–3 hours) are critical for yield optimization. Post-synthesis purification via flash chromatography or recrystallization ensures product integrity .

Basic: How is the structural integrity of the compound confirmed post-synthesis?

Methodological Answer:
Structural validation requires a multi-technique approach:

  • 1H/13C NMR spectroscopy to confirm proton environments and carbon backbone.
  • HPLC (≥98% purity threshold) to assess purity.
  • Mass spectrometry (ESI-TOF or MALDI) for molecular weight confirmation.
    Discrepancies in NMR splitting patterns may indicate stereochemical impurities requiring chiral column separation .

Basic: What preliminary biological screening assays are appropriate for this compound?

Methodological Answer:
Initial screening should prioritize:

  • In vitro enzyme inhibition assays (e.g., immunoproteasome subunits β1i/β5i, as in related dihydrodioxine carboxamides showing 25–36% inhibition ).
  • Antiproliferative assays against cancer cell lines (e.g., MTT or SRB protocols) with IC50 determination.
  • Microsomal stability tests to evaluate metabolic liability .

Advanced: How can researchers resolve contradictory activity data in different assay systems for this compound?

Methodological Answer:
Contradictions often arise from assay-specific conditions (e.g., pH, co-solvents). Mitigation strategies include:

  • Orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays).
  • Dose-response curves across multiple cell lines to identify context-dependent effects.
  • Meta-analysis of solvent/DMSO concentration impacts on bioactivity .

Advanced: What computational strategies are effective in predicting the binding mode of this compound to target proteins?

Methodological Answer:

  • Molecular docking (AutoDock Vina or Glide) using crystal structures of homologous targets (e.g., immunoproteasome) to map hydrophobic interactions with the methylthio group.
  • MD simulations (50–100 ns) to assess binding stability and water-mediated hydrogen bonds.
  • Free-energy perturbation (FEP) to quantify substituent effects on binding affinity .

Advanced: How does the methylthio substituent influence the compound's pharmacokinetic properties?

Methodological Answer:
The methylthio group enhances lipophilicity (logP ↑), improving membrane permeability but potentially reducing aqueous solubility. It also increases metabolic stability by resisting oxidative degradation compared to methylsulfonyl analogs. In vitro ADME assays (e.g., CYP450 inhibition) are recommended to validate these effects .

Advanced: What strategies optimize the compound's solubility without compromising bioactivity?

Methodological Answer:

  • Co-solvent systems (e.g., PEG-400/water) for in vitro assays.
  • Prodrug derivatization (e.g., phosphate esters of the carboxamide).
  • Crystal engineering (polymorph screening) to identify high-solubility forms.
    Retain the methylthio group’s bioactivity by avoiding modifications to the thiazole core .

Advanced: How to establish structure-activity relationships (SAR) for analogs of this compound?

Methodological Answer:

  • Systematic substitution : Replace the methylthio group with -SH, -SO2CH3, or halogens to assess electronic effects.
  • Scaffold hopping : Compare with benzoxazole or benzimidazole analogs (e.g., 4g–4n in related studies ).
  • 3D-QSAR models using CoMFA/CoMSIA to correlate steric/electrostatic fields with activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.